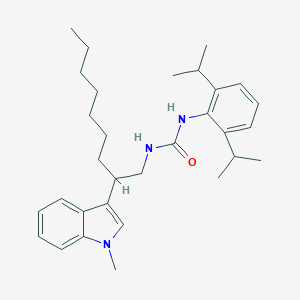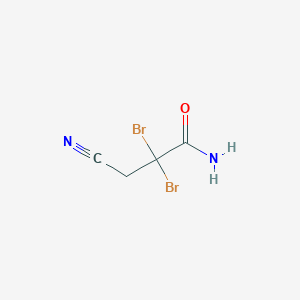
5-Ethenyl-1,2,3-trifluorobenzene
Vue d'ensemble
Description
5-Ethenyl-1,2,3-trifluorobenzene is a chemical compound with the molecular formula C8H3F3 . It is a liquid at room temperature . The compound is also known by other names such as 3,4,5-Trifluorophenylacetylene .
Molecular Structure Analysis
The molecular structure of 5-Ethenyl-1,2,3-trifluorobenzene consists of a benzene ring with three fluorine atoms and an ethynyl group attached . The InChI code for this compound is 1S/C8H3F3/c1-2-5-3-6(9)8(11)7(10)4-5/h1,3-4H .
Physical And Chemical Properties Analysis
5-Ethenyl-1,2,3-trifluorobenzene has a molecular weight of 156.11 g/mol . It is a liquid at room temperature and should be stored in an inert atmosphere between 2-8°C . The compound has a density of approximately 1.235 g/cm3 .
Applications De Recherche Scientifique
Synthesis of Quinolone Antibacterials
5-Ethenyl-1,2,3-trifluorobenzene derivatives are used in the synthesis of quinolone antibacterials. A study by Turner and Suto (1993) discusses the synthesis of 3-ethenyl, 3-ethynyl, 3-aryl, and 3-cyclopropyl-2, 4, 5-trifluorobenzoic acids from 1-bromo-2, 4, 5-trifluorobenzene and 2, 4, 5-trifluoro-3-hydroxybenzoic acid. These compounds serve as valuable intermediates in the development of quinolone antibacterial drugs (Turner & Suto, 1993).
Methanol to Hydrocarbons Conversion
In the field of catalysis, derivatives of 5-Ethenyl-1,2,3-trifluorobenzene play a role in the conversion of methanol to hydrocarbons. Studies by Bjørgen et al. (2007, 2006) and Svelle et al. (2006, 2007) on zeolite H-ZSM-5 detail the reaction mechanism and product formation in this process. These studies highlight the role of methylbenzenes as intermediates in a hydrocarbon pool-type mechanism, contributing to the formation of ethene and propene (Bjørgen et al., 2007), (Svelle et al., 2006).
Continuous Flow Synthesis in Pharmaceutical Industry
Deng et al. (2015) describe a continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid, an intermediate derived from 5-Ethenyl-1,2,3-trifluorobenzene, which has significant applications in the pharmaceutical industry and material science. This process involves the generation of an unstable aryl-Grignard reagent followed by its reaction with gaseous CO2 (Deng et al., 2015).
Ethylation Catalyst in Chemical Synthesis
Booth et al. (1987) explored the use of trifluoromethanesulphonic (triflic) acid, a related compound, as a catalyst for the ethylation of benzene, which is an important reaction in chemical synthesis. Their findings indicate that triflic acid shows superior catalytic activity compared to other catalysts like AlCl3 and FSO3H (Booth et al., 1987).
Safety And Hazards
5-Ethenyl-1,2,3-trifluorobenzene is classified as dangerous, with hazard statements including H225 (highly flammable liquid and vapor), H315 (causes skin irritation), and H319 (causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .
Propriétés
IUPAC Name |
5-ethenyl-1,2,3-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3/c1-2-5-3-6(9)8(11)7(10)4-5/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZYGHMGBOZTOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C(=C1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570153 | |
| Record name | 5-Ethenyl-1,2,3-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethenyl-1,2,3-trifluorobenzene | |
CAS RN |
159294-99-2 | |
| Record name | 5-Ethenyl-1,2,3-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide](/img/structure/B122510.png)



![(1S,11S,13S,14R,15S)-14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B122520.png)





![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B122538.png)